alpha-Collatolic acid
Overview
Description
Alpha-Collatolic acid is a secondary metabolite derived from lichens. It is known for its complex molecular structure, which includes multiple functional groups such as hydroxyl, methoxy, and carboxylic acid groups. The compound is recognized for its potential pharmacological activities, including antimicrobial and antioxidant properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha-Collatolic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the core structure: This involves the cyclization of appropriate precursors to form the dibenzo[b,e][1,4]dioxepin core.
Functional group modifications:
Industrial Production Methods: Industrial production of this compound is less common due to its complex structure and the need for precise reaction conditions. it can be extracted from natural sources, particularly lichens, using solvent extraction methods followed by purification processes such as chromatography .
Chemical Reactions Analysis
Types of Reactions: Alpha-Collatolic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions include modified derivatives of this compound with altered functional groups, which can exhibit different pharmacological properties .
Scientific Research Applications
Alpha-Collatolic acid has a wide range of scientific research applications:
Chemistry: It is used as a model compound in organic synthesis studies to explore reaction mechanisms and develop new synthetic methodologies.
Biology: The compound is studied for its antimicrobial properties, particularly against bacteria and fungi.
Industry: It is used in the development of natural product-based pharmaceuticals and cosmetics.
Mechanism of Action
The mechanism of action of alpha-Collatolic acid involves its interaction with various molecular targets:
Antimicrobial Activity: It inhibits bacterial growth by interfering with the bacterial cell wall synthesis and disrupting membrane integrity.
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its hydroxyl groups.
Comparison with Similar Compounds
Alpha-Collatolic acid is compared with other similar compounds such as:
Alpha-Alectoronic Acid: Both compounds share similar structural features and exhibit antimicrobial properties.
Lobaric Acid: This compound also has a dibenzo[b,e][1,4]dioxepin core and shows antioxidant activity.
Usnic Acid: Known for its strong antimicrobial properties, usnic acid is another lichen-derived compound with a similar pharmacological profile.
Uniqueness: this compound is unique due to its specific combination of functional groups, which contribute to its distinct pharmacological activities. Its ability to undergo various chemical reactions also makes it a versatile compound for synthetic and medicinal chemistry .
Properties
IUPAC Name |
3-hydroxy-9-methoxy-6-oxo-1,7-bis(2-oxoheptyl)benzo[b][1,4]benzodioxepine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34O9/c1-4-6-8-10-18(30)12-17-13-20(36-3)15-23-25(17)29(35)38-24-16-22(32)26(28(33)34)21(27(24)37-23)14-19(31)11-9-7-5-2/h13,15-16,32H,4-12,14H2,1-3H3,(H,33,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLTNFHFQLMFRBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)CC1=C2C(=CC(=C1)OC)OC3=C(C=C(C(=C3CC(=O)CCCCC)C(=O)O)O)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70200237 | |
Record name | Collatolic acid-A'' | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70200237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
526.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
522-52-1 | |
Record name | Collatolic acid-A'' | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000522521 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Collatolic acid-A'' | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70200237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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